Cas no 956229-86-0 (methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate structure
956229-86-0 structure
Product Name:methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Numero CAS:956229-86-0
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD12913983
CID:856919
PubChem ID:46739825
Update Time:2024-10-25

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • 2-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester
    • methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • (2-(2-METHOXY-2-OXOETHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • AIICBFSEEBAMMB-UHFFFAOYSA-N
    • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
    • CS-0049185
    • AKOS016001027
    • MFCD12913983
    • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
    • DTXSID50675404
    • EN300-131677
    • 956229-86-0
    • DA-00201
    • 2-(2-Methoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester
    • MB12070
    • SCHEMBL14656987
    • Z1639138314
    • SY042061
    • Methyl2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • P11512
    • AS-50939
    • MDL: MFCD12913983
    • Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-6-8-11(12)10-13(17)18-5/h6-9H,10H2,1-5H3
    • Chiave InChI: AIICBFSEEBAMMB-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1)OC

Proprietà calcolate

  • Massa esatta: 276.15300
  • Massa monoisotopica: 276.1532893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 351
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.8

Proprietà sperimentali

  • PSA: 44.76000
  • LogP: 1.70130

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-1 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
1g
¥ 1,597.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-5 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
5g
¥ 4,798.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-10 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
10g
¥ 7,999.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-25 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
25g
¥ 16,005.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-50 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
50g
¥ 27,205.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-100 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
100g
¥ 44,682.00 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M178535-1g
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
1g
¥1387.90 2023-09-01
Alichem
A019120433-1g
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 95%
1g
$307.89 2023-08-31
Alichem
A019120433-5g
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 95%
5g
$968.24 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54225-250mg
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 98%
250mg
¥165.0 2024-07-18

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Riferimento
Preparation of N-heteroarylmethyl benzenediamines as lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, reflux; cooled
Riferimento
One-pot synthesis of novel poly-substituted phenanthrenes
Yougnia, Rodrigue; Rochais, Christophe; Santos, Jana Sopkova-de Oliveira; Dallemagne, Patrick; Rault, Sylvain, Tetrahedron, 2010, 66(15), 2803-2808

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 3 h, reflux; cooled
Riferimento
One-pot synthesis of new aza- and diaza-aminophenanthrenes
Rochais, Christophe; Yougnia, Rodrigue; Cailly, Thomas; Sopkova-de Oliveira Santos, Jana; Rault, Sylvain; et al, Tetrahedron, 2011, 67(32), 5806-5810

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ;  15 h, 80 °C; 24 h, 90 °C
Riferimento
Targeted treatment of leiomyosarcoma
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ;  15 h, 80 °C; 24 h, 90 °C
Riferimento
Preparation of 4,4,4-trifluoro-N-[(1S)-2-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-methyl-2-oxo-ethyl]butanamide, its salt or hydrate as notch pathway signaling inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 16 h, rt → 80 °C
Riferimento
Preparation of tricyclic carboxamides as hepatitis B core protein modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, reflux
Riferimento
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 95 °C; 12 h, 95 °C; 95 °C → rt
1.2 Reagents: Water
Riferimento
Preparation of BRD4 inhibitors
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  15 min, rt; 8 h, 80 °C; 80 °C → rt
Riferimento
Preparation of photochromic thienochromene compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  10 min, rt; rt → 80 °C; overnight, 80 °C; 5 h, 80 °C
Riferimento
Phenanthrene derivatives as mPGES-1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of pain and inflammation
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Palladium(II)-Catalyzed Annulation of Alkynes with ortho-Ester-Containing Phenylboronic Acids
Tsukamoto, Hirokazu; Kondo, Yoshinori, Organic Letters, 2007, 9(21), 4227-4230

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Raw materials

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Preparation Products

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:956229-86-0)methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Numero d'ordine:A858980
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:15
Prezzo ($):333.0/1156.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956229-86-0)methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
A858980
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):333.0/1156.0
Email